Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate
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Overview
Description
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C13H15ClO3. It is a derivative of butanoic acid and contains a chloro-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate typically involves the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-chloro-4-methylphenyl)amino]-4-oxobutanoate
- Ethyl 4-[(3-chloro-5-methylphenyl)amino]-4-oxobutanoate
- Ethyl 4-[(3-chloro-4-ethylphenyl)amino]-4-oxobutanoate
Uniqueness
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups in specific positions may enhance its stability and selectivity in various reactions .
Properties
Molecular Formula |
C13H16ClNO3 |
---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H16ClNO3/c1-3-18-13(17)7-6-12(16)15-10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,15,16) |
InChI Key |
DDVOXXQVXLYNFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)C)Cl |
Origin of Product |
United States |
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